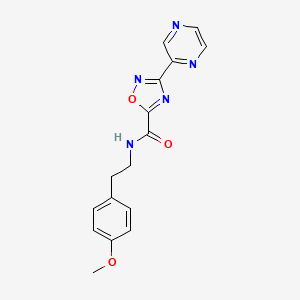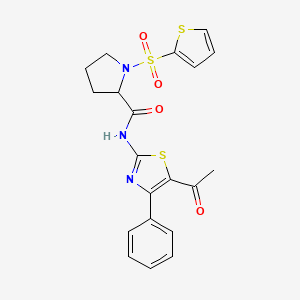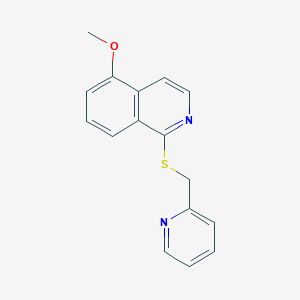![molecular formula C28H29N5O4S B2949685 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-53-1](/img/no-structure.png)
5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C28H29N5O4S and its molecular weight is 531.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
Compounds related to the queried chemical structure, particularly those incorporating pyrimido[4,5-b]quinoline motifs, have been synthesized and evaluated for their antioxidant properties. For instance, hexahydropyrimido[5,4-c]quinoline derivatives demonstrated significant antioxidant activities through scavenging effects on DPPH radicals and hydroxyl radicals. Such activities suggest potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Ismaili et al., 2008).
Corrosion Inhibition
Research on 5-arylpyrimido[4,5-b]quinoline-diones revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, adhering to the steel surface to prevent corrosion. This suggests potential applications in the development of new materials for industrial applications, where corrosion resistance is crucial (Verma et al., 2016).
Nonlinear Optical Properties
Styryl dyes related to the queried compound have demonstrated promising third-order nonlinear optical properties, indicating potential applications in developing nonlinear optical materials for device applications. These properties include significant two-photon absorption phenomena, suggesting utility in optical power limiting devices (Shettigar et al., 2009).
Antimicrobial Properties
Quinoline scaffolds synthesized through a solvent-free fusion method exhibited notable antibacterial and antiviral properties. This suggests the potential of such compounds in the development of new therapeutic agents for treating infectious diseases (Mubeen et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 4-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by cyclization with diethyl malonate and subsequent reduction of the nitro group. The resulting intermediate is then reacted with 4-diethylaminobenzaldehyde to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "diethyl malonate", "4-diethylaminobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding pyrimidoquinoline intermediate.", "Step 3: Reduction of the nitro group in the pyrimidoquinoline intermediate using a reducing agent such as iron powder in acetic acid to form the corresponding amino compound.", "Step 4: Reaction of the amino compound with 4-diethylaminobenzaldehyde in the presence of a base such as sodium methoxide to form the final product." ] } | |
| 537043-53-1 | |
Formule moléculaire |
C28H29N5O4S |
Poids moléculaire |
531.63 |
Nom IUPAC |
5-[4-(diethylamino)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H29N5O4S/c1-3-32(4-2)19-14-10-18(11-15-19)23-24-21(6-5-7-22(24)34)29-26-25(23)27(35)31-28(30-26)38-16-17-8-12-20(13-9-17)33(36)37/h8-15,23H,3-7,16H2,1-2H3,(H2,29,30,31,35) |
Clé InChI |
URABBKMTLPXYCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)


![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)
![Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2949622.png)


